molecular formula C16H24ClNO2 B593583 (+/-)-threo-Isopropylphenidate (hydrochloride) CAS No. 1262795-94-7

(+/-)-threo-Isopropylphenidate (hydrochloride)

Cat. No. B593583
M. Wt: 297.8
InChI Key: TXNBJXUTVCOVOH-CTHHTMFSSA-N
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Description

This compound is a derivative of isopropylphenidate, which itself is a derivative of methylphenidate . Methylphenidate is a central nervous system stimulant used most commonly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and for narcolepsy . The “(+/-)-threo-” prefix indicates the stereochemistry of the compound, referring to the spatial arrangement of the atoms. The “hydrochloride” indicates that this compound is a hydrochloride salt, which can improve its water solubility .


Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. For example, metformin, another hydrochloride salt, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific chemical structure. Generally, amine hydrochlorides can participate in a variety of chemical reactions, including those involving their amine group or their hydrochloride salt component .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and more. These properties can be influenced by factors such as its specific chemical structure and the presence of functional groups. For example, hydrochloride salts are often more soluble in water than their corresponding free bases .

Scientific Research Applications

    Solid Lipids in Drug Delivery

    • Field : Pharmaceutical Industry
    • Application : Solid lipids have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
    • Method : Some reported literature suggests that drugs like Leflunomide, Plicosepalus acaciae, Morin, Curcumin and Resveratrol, Berberis lycium, and Atomoxetine hydrochloride are loaded into Solid Lipid Nanoparticles (SLN) for different applications .
    • Results : The use of solid lipids in drug delivery can improve the stability, solubility, and bioavailability of drugs .

    Dopamine-Based Materials

    • Field : Material Science
    • Application : Dopamine-based materials have attracted considerable interests due to their unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility and biodegradability .
    • Method : Different strategies have been employed to construct fruitful polydopamine-based materials, such as nanoparticles, core/shell nanoparticles, microcapsules, films, and hydrogels .
    • Results : These materials have found applications in various fields ranging from cancer theranostics, bioimaging, self-adhesive bioelectronics to removal of heavy metal ions .

    Melanin in Technological Applications

    • Field : Molecular Electronics and Photovoltaic Devices
    • Application : Melanin has antioxidant and free-radical scavenging behavior, broadband UV-visible absorption, photosensitization, metal ion chelation, and antimicrobial activity .
    • Method : Melanin is considered as an active material for technological applications .
    • Results : These features make it very interesting to study the possibility of using melanin as an active material for technological applications .

    Solid Lipids in Drug Delivery

    • Field : Pharmaceutical Industry
    • Application : Solid lipids have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
    • Method : Some reported literature suggests that drugs like Leflunomide, Plicosepalus acaciae, Morin, Curcumin and Resveratrol, Berberis lycium, and Atomoxetine hydrochloride are loaded into Solid Lipid Nanoparticles (SLN) for different applications .
    • Results : The use of solid lipids in drug delivery can improve the stability, solubility, and bioavailability of drugs .

    Dopamine-Based Materials

    • Field : Material Science
    • Application : Dopamine-based materials have attracted considerable interests due to their unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility and biodegradability .
    • Method : Different strategies have been employed to construct fruitful polydopamine-based materials, such as nanoparticles, core/shell nanoparticles, microcapsules, films, and hydrogels .
    • Results : These materials have found applications in various fields ranging from cancer theranostics, bioimaging, self-adhesive bioelectronics to removal of heavy metal ions .

    Melanin in Technological Applications

    • Field : Molecular Electronics and Photovoltaic Devices
    • Application : Melanin has antioxidant and free-radical scavenging behavior, broadband UV-visible absorption, photosensitization, metal ion chelation, and antimicrobial activity .
    • Method : Melanin is considered as an active material for technological applications .
    • Results : These features make it very interesting to study the possibility of using melanin as an active material for technological applications .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, hydrogen chloride can irritate the skin, nose, eyes, throat, and larynx .

properties

IUPAC Name

propan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNBJXUTVCOVOH-CTHHTMFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-threo-Isopropylphenidate (hydrochloride)

CAS RN

1262795-94-7
Record name Isopropylphenidate hydrochloride, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262795947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPROPYLPHENIDATE HYDROCHLORIDE, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5EF2TC87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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